molecular formula C18H15BrN2O3 B11004898 methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate

methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No.: B11004898
M. Wt: 387.2 g/mol
InChI Key: YJGQRVPRMUWFPX-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a bromo-substituted indole scaffold, a privileged structure in pharmacology, with a benzoate ester via an acetamide linker . The indole nucleus is a cornerstone of numerous bioactive molecules and is widely recognized for its diverse therapeutic potential, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities . The specific incorporation of a bromine atom at the 6-position of the indole ring serves as a key handle for further structural diversification through cross-coupling reactions, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies . This compound is primarily valued as a versatile chemical building block for the design and synthesis of more complex molecules. Its molecular framework makes it a promising scaffold for developing novel ligands that can interact with a wide range of biological targets, such as enzymes and receptors . The indole moiety is known to mimic the structures of endogenous molecules, facilitating reversible interactions with enzyme active sites, while the bromo-substituent can influence the compound's electronic properties and binding affinity . Researchers are exploring its application in developing new classes of indole-based five-membered heterocycles, which are investigated for their therapeutic potential as antidiabetic, anti-inflammatory, and anticancer agents . ATTENTION: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease. The introduction of this product into humans or animals is strictly prohibited by law.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

methyl 4-[[2-(6-bromoindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H15BrN2O3/c1-24-18(23)13-3-6-15(7-4-13)20-17(22)11-21-9-8-12-2-5-14(19)10-16(12)21/h2-10H,11H2,1H3,(H,20,22)

InChI Key

YJGQRVPRMUWFPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Table 1: Summary of Key Steps

StepReaction TypeReagents/ConditionsYieldSource
1Brominationp-Aminotoluene diazotization, bromination~50–60%
2AlkylationBromoacetyl chloride, K₂CO₃, DMF67–95%
3Amide CouplingEDCI/HOBt, DCM, RT70–85%

Stepwise Synthesis

Step 1: Preparation of 6-Bromoindole

The synthesis of 6-bromoindole is critical and involves a four-stage process :

  • Diazotization : p-Aminotoluene is treated with NaNO₂/HCl to form a diazonium intermediate.

  • Bromination : The intermediate reacts with CuBr₂ to introduce bromine at the 6-position.

  • Ring closure : Cyclization with DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms the indole core.

Example Reaction Conditions :

  • Solvent : DMF

  • Temperature : 110°C

  • Catalyst : Pyrrolidine

  • Yield : ~50–60%

Step 2: Acetylation via Alkylation

6-Bromoindole undergoes nucleophilic substitution with bromoacetyl chloride to form 1-acetyl-6-bromoindole.

Reaction Scheme :
6-Bromoindole+BrCH2COClK2CO3,DMF1-Acetyl-6-bromoindole\text{6-Bromoindole} + \text{BrCH}_2\text{COCl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Acetyl-6-bromoindole}

Optimized Conditions :

  • Base : K₂CO₃ (excess)

  • Solvent : DMF

  • Temperature : Room temperature (24–48 hours)

  • Yield : 67–95%

Step 3: Amide Coupling

The acetylated indole is coupled with methyl 4-aminobenzoate using carbodiimide chemistry.

Reaction Scheme :
1-Acetyl-6-bromoindole+Methyl 4-aminobenzoateEDCI/HOBtTarget Compound\text{1-Acetyl-6-bromoindole} + \text{Methyl 4-aminobenzoate} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}

Conditions :

  • Coupling Agent : EDCI (1.1 equiv), HOBt (1.1 equiv)

  • Solvent : DCM or THF

  • Temperature : 0°C to RT

  • Yield : 70–85%

Reaction Optimization and Challenges

Critical Factors in Alkylation

  • Base Selection : K₂CO₃ is preferred for its mild basicity, minimizing side reactions.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole.

  • Temperature Control : Elevated temperatures (e.g., 110°C) may degrade bromoindole.

Purification Methods

  • Silica Gel Chromatography : Eluent: EtOAc/hexanes (15:85 to 50:50)

  • Recrystallization : Ethyl acetate/hexanes or methanol/water

Data Tables and Research Findings

Table 2: Comparison of Alkylation Methods

ReagentSolventBaseYieldReference
Bromoacetyl chlorideDMFK₂CO₃67%
Bromoacetyl chlorideTHFNaH95%

Table 3: Amide Coupling Efficiency

Coupling AgentSolventTimeYieldReference
EDCI/HOBtDCM12 h85%
DCC/DMAPTHF24 h70%

Industrial and Scalability Considerations

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps like bromination.

  • Automated Purification : High-pressure liquid chromatography (HPLC) for large-scale batches .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate has been investigated for several biological activities:

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its structural features enable it to interact effectively with microbial targets, potentially leading to new therapeutic agents.

2. Anticancer Potential
The indole framework is known for its ability to modulate biological pathways associated with cancer progression. Studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

3. Drug Development
Due to its promising pharmacological profile, this compound serves as a lead structure in drug discovery programs targeting diseases like cancer and microbial infections. Ongoing research focuses on elucidating its mechanisms of action and optimizing its efficacy through structural modifications.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in treated cells, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism by which methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate

  • Structural Differences: The indole is linked to the benzoate via a methylene group instead of an acetyl-amino spacer. The benzoate is substituted at the meta position (C3) rather than the para position (C4).
  • Meta substitution on the benzoate may alter steric hindrance and electronic distribution, affecting binding affinity in enzyme-active sites .

4-({[3-(6-Bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic Acid

  • Structural Differences: A propionyl-amino spacer replaces the acetyl-amino group, elongating the linker by one carbon. The terminal group is a carboxylic acid instead of a methyl ester.
  • Implications :
    • The longer propionyl linker increases molecular flexibility, which could enhance conformational adaptability to target proteins.
    • The carboxylic acid group improves aqueous solubility but reduces cell membrane permeability compared to the methyl ester .

Methyl 4-Bromo-1H-indazole-6-carboxylate

  • Structural Differences :
    • The core heterocycle is indazole (with two adjacent nitrogen atoms) instead of indole.
    • Bromine is at the C4 position of indazole, contrasting with the C6 position on indole.
  • The shifted bromine position modifies electronic effects on the aromatic system, which may influence reactivity and binding kinetics .

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

  • Structural Differences: Features a benzimidazole core with a hydroxyethyl-benzylamino substituent. The linker is a butanoate ester rather than an acetyl-amino-benzoate.
  • The longer butanoate chain may improve hydrophobic interactions in lipid-rich environments .

Biological Activity

Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound notable for its unique structural features, including an indole moiety, an acetylamino group, and a benzoate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN2O3C_{16}H_{15}BrN_{2}O_{3}, with a molecular weight of approximately 373.25 g/mol. The presence of the bromine atom at the 6-position of the indole ring significantly influences its chemical reactivity and biological interactions, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research has indicated that compounds with indole structures often exhibit antimicrobial activity. This compound has shown promising results in inhibiting various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The indole framework is known for its ability to interact with biological targets involved in cancer progression. Studies have suggested that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-{[(5-fluoro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoateFluoro substituent instead of bromoPotentially different reactivity due to electronegativity of fluorine
Methyl 4-{[(5-chloro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoateChloro substituent instead of bromoChlorine's larger size may affect steric hindrance
Methyl 4-{[(5-bromo-3-hydroxyindol-1-yl)acetyl]amino}benzoateHydroxy group additionIncreased polarity may enhance solubility and bioavailability

The unique presence of the bromo group in this compound distinguishes it from these similar compounds, influencing both its reactivity and biological interactions significantly.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on the compound's efficacy against various pathogens demonstrated significant inhibition rates, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies using different cancer cell lines revealed that this compound could effectively reduce cell viability through apoptosis induction, with IC50 values indicating potent anticancer activity .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may act by inhibiting key enzymes involved in cancer cell proliferation and survival pathways, underscoring its therapeutic potential .

Q & A

Basic: What multi-step synthetic routes are reported for methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate, and how can intermediates be optimized?

Answer:
A three-step synthesis is commonly employed, adapted from analogous indole derivatives (e.g., 6-bromo-1-methyl-1H-indole systems). Key steps include:

Amination and Protection : Reacting methyl 4-aminobenzoate with an acyl chloride derivative (e.g., 6-bromo-1H-indol-1-yl acetyl chloride) in dichloromethane under alkaline conditions (triethylamine as a base) to form the amide bond .

Purification : Recrystallization from ethanol or methanol ensures high purity, critical for crystallographic studies .

Optimization : Adjusting stoichiometry of methane sulfonyl chloride or ethyl iodide during N-alkylation can reduce byproducts. Monitoring pH and reaction time (e.g., 0.5–2 hours) improves yields .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) resolves the bromine substitution pattern on the indole ring and confirms the ester linkage geometry. Hydrogen bonding networks between the amide and ester groups are often observed .
  • NMR and IR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.2 ppm (ester methyl), and δ 10.5–11.0 ppm (amide NH) .
    • IR : Bands at ~1650 cm⁻¹ (C=O stretch, amide/ester) and ~3250 cm⁻¹ (N-H stretch) .

Advanced: How does the bromine substituent on the indole ring influence bioactivity compared to other halogenated analogs?

Answer:
Bromine enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins (e.g., kinases or GPCRs). Comparative studies show:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance, reducing off-target interactions but potentially lowering solubility. For example, bromo-substituted indoles show 2–3× higher IC₅₀ values in kinase inhibition assays compared to chloro analogs .
  • Structure-Activity Relationship (SAR) : Substitution at the 6-position of indole optimizes π-stacking with aromatic residues in active sites. Methyl ester groups improve membrane permeability compared to carboxylic acid derivatives .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation : HPLC-MS (>98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) to exclude confounding impurities .
  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1% v/v).
    • Compare IC₅₀ values under identical pH and temperature conditions .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or EGFR) identifies key interactions:
    • The indole bromine forms halogen bonds with backbone carbonyls (e.g., Leu352 in COX-2).
    • The methyl ester participates in hydrophobic interactions with nonpolar residues (e.g., Val523) .
  • MD Simulations : 100-ns simulations assess binding stability; RMSD <2 Å indicates stable ligand-protein complexes .

Advanced: What catalytic systems improve yield in the acylation step of its synthesis?

Answer:

  • Coupling Agents : HATU or EDCI/HOBt in DMF increases amide bond formation efficiency (yields >85% vs. 60–70% without catalysts) .
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes at 80°C, minimizing decomposition .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates room-temperature stability.
  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis monitoring (λ = 280 nm) shows <5% degradation over 6 months .

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